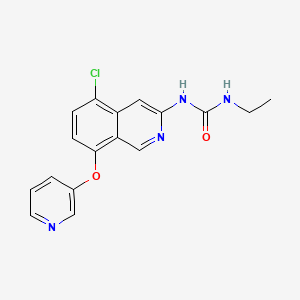
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research This compound features a unique structure that combines a chloro-substituted isoquinoline moiety with a pyridin-3-yloxy group and an ethylurea fragment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Ether Formation: The pyridin-3-yloxy group is introduced via a nucleophilic substitution reaction, where the chlorinated isoquinoline reacts with a pyridin-3-ol derivative under basic conditions.
Urea Formation: Finally, the ethylurea fragment is attached through a reaction with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace the chloro or pyridin-3-yloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study cellular pathways and molecular interactions.
Pharmaceutical Research: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
相似化合物的比较
Similar Compounds
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-methylurea: Similar structure with a methyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-cyclohexylurea: Features a cyclohexyl group in place of the ethyl group.
Uniqueness
1-(5-Chloro-8-(pyridin-3-yloxy)isoquinolin-3-yl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ethylurea fragment, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
属性
分子式 |
C17H15ClN4O2 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC 名称 |
1-(5-chloro-8-pyridin-3-yloxyisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C17H15ClN4O2/c1-2-20-17(23)22-16-8-12-13(10-21-16)15(6-5-14(12)18)24-11-4-3-7-19-9-11/h3-10H,2H2,1H3,(H2,20,21,22,23) |
InChI 键 |
DWBRGGBUADOHTA-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
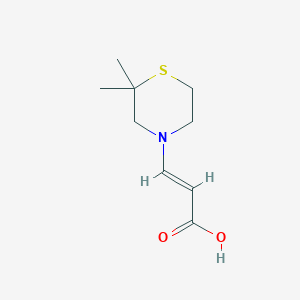
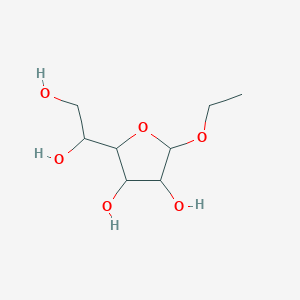
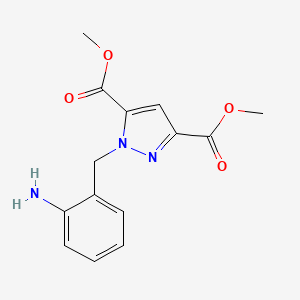
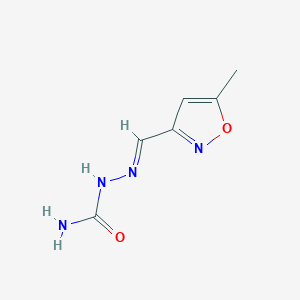

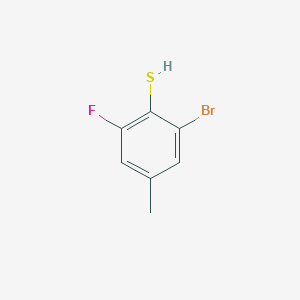
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)


![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
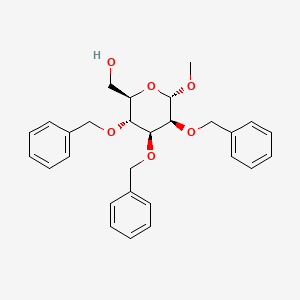
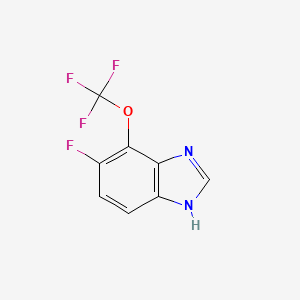
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
